molecular formula C8H17NO B1376747 [1-(2-Methoxyethyl)cyclobutyl]methanamine CAS No. 1023888-30-3

[1-(2-Methoxyethyl)cyclobutyl]methanamine

Cat. No. B1376747
CAS RN: 1023888-30-3
M. Wt: 143.23 g/mol
InChI Key: DUZWPHTXSOEBCA-UHFFFAOYSA-N
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Description

“[1-(2-Methoxyethyl)cyclobutyl]methanamine” is an organic compound with the chemical formula C8H17NO . It is also known as MEM and is a cyclic amine with a four-membered ring structure. It appears as a liquid .


Molecular Structure Analysis

The molecular weight of “this compound” is 143.23 g/mol . Its IUPAC name is this compound . The SMILES representation of the molecule is COCCC1(CCC1)CN .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 143.23 g/mol . The compound should be stored at a temperature of 4 °C .

Scientific Research Applications

Biased Agonism in Serotonin Receptors

  • A study by Sniecikowska et al. (2020) discovered novel derivatives of methanamine, including 1-(1-benzoylpiperidin-4-yl)methanamine, showing high affinity and selectivity for serotonin 5-HT1A receptors. These compounds demonstrated distinct signaling pathways, potentially leading to diverse therapeutic applications for central nervous system disorders with reduced side effects (Sniecikowska et al., 2020).

Antimicrobial Activities

  • Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial properties. These compounds, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Dual Serotonin/Noradrenaline Reuptake Inhibition

  • A novel series of 1-(2-phenoxyphenyl)methanamines, as described by Whitlock, Blagg, and Fish (2008), showed selective dual serotonin and noradrenaline reuptake pharmacology. These compounds also demonstrated good metabolic stability and selectivity, indicating potential for treating various conditions (Whitlock, Blagg, & Fish, 2008).

Antidepressant-like Activity

  • Sniecikowska et al. (2019) studied novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds showed high selectivity and potent antidepressant-like activity in vivo, presenting a promising profile for antidepressant drug candidates (Sniecikowska et al., 2019).

Chemotherapeutic Applications

  • Jonge et al. (2005) explored the use of TZT-1027, a derivative of methanamine, in high-dose chemotherapy. This study assessed the pharmacokinetics and clinical impact of TZT-1027, a cytotoxic dolastatin 10 derivative, in treating advanced solid tumors (de Jonge et al., 2005).

Safety and Hazards

The safety data for “[1-(2-Methoxyethyl)cyclobutyl]methanamine” is currently unavailable online . For more information, it is recommended to request an SDS or contact the manufacturer .

properties

IUPAC Name

[1-(2-methoxyethyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZWPHTXSOEBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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